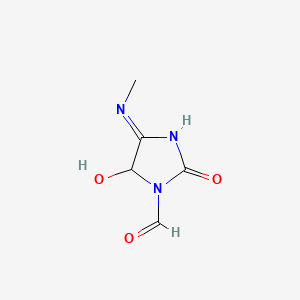
5-Hydroxy-4-methylimino-2-oxoimidazolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-methylimino-2-oxoimidazolidine-1-carbaldehyde is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-methylimino-2-oxoimidazolidine-1-carbaldehyde typically involves multi-step organic reactions. Common starting materials might include imidazole derivatives, formylating agents, and methylamine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-methylimino-2-oxoimidazolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-methylimino-2-oxoimidazolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. These might include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic structure with diverse biological activities.
Histidine: An amino acid with an imidazole side chain, important in protein structure and function.
Metronidazole: An antibiotic with an imidazole ring, used to treat infections.
Uniqueness
5-Hydroxy-4-methylimino-2-oxoimidazolidine-1-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other imidazole derivatives.
Properties
CAS No. |
134419-31-1 |
|---|---|
Molecular Formula |
C5H7N3O3 |
Molecular Weight |
157.129 |
IUPAC Name |
4-hydroxy-5-(methylamino)-2-oxo-4H-imidazole-3-carbaldehyde |
InChI |
InChI=1S/C5H7N3O3/c1-6-3-4(10)8(2-9)5(11)7-3/h2,4,10H,1H3,(H,6,7,11) |
InChI Key |
MTNSISLDUSITMP-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=O)N(C1O)C=O |
Synonyms |
1H-Imidazole-1-carboxaldehyde, 2,5-dihydro-5-hydroxy-4-(methylamino)-2-oxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















